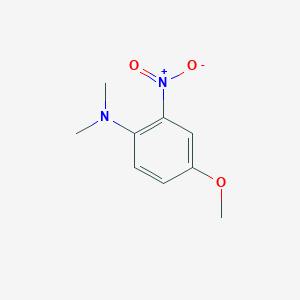

4-Methoxy-2-nitro-N,N-dimethylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzenamine, 4-methoxy-N,N-dimethyl-2-nitro- is an organic compound with the molecular formula C9H12N2O3. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a nitro group, a methoxy group, and two dimethylamino groups attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzenamine, 4-methoxy-N,N-dimethyl-2-nitro- can be synthesized through the reaction of methoxybenzenamine with nitro compounds under specific conditions. One common method involves the nitration of methoxybenzenamine using nitric acid and sulfuric acid as catalysts. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods

In industrial settings, the production of Benzenamine, 4-methoxy-N,N-dimethyl-2-nitro- often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, 4-methoxy-N,N-dimethyl-2-nitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso and nitro derivatives.

Reduction: Formation of diamines.

Substitution: Formation of various substituted benzenamine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-Methoxy-2-nitro-N,N-dimethylaniline

The synthesis of this compound typically involves a multi-step process that includes acetylation, nitration, and hydrolysis. A recent method utilizing a continuous flow reactor has shown significant improvements in yield and purity compared to traditional batch methods. The steps are as follows:

- Acetylation : 4-Methoxyaniline is reacted with acetic anhydride to form 4-methoxyacetanilide.

- Nitration : The acetylated product undergoes nitration to yield 4-methoxy-2-nitroacetanilide.

- Hydrolysis : Hydrolysis of the nitrated product results in the formation of 4-methoxy-2-nitroaniline.

The continuous flow method enhances reaction efficiency, achieving yields over 85% with purities exceeding 99% .

Pharmaceutical Applications

This compound serves as an essential intermediate in the synthesis of various pharmaceutical compounds, notably omeprazole, a widely used proton pump inhibitor for treating gastric acid-related disorders. The compound's structure allows it to participate in further chemical transformations leading to biologically active molecules.

Case Study: Omeprazole Synthesis

- Background : Omeprazole is crucial for treating conditions like peptic ulcers and gastroesophageal reflux disease.

- Role of this compound : As an intermediate, it contributes to the overall synthesis pathway, facilitating the formation of the active pharmaceutical ingredient.

Research indicates that derivatives of nitroanilines, including this compound, exhibit various biological activities. Some studies have highlighted potential reproductive toxicity and carcinogenic effects associated with exposure to similar compounds .

Toxicological Insights

- Laboratory studies have shown that exposure to nitroanilines can lead to adverse effects such as methemoglobinemia and increased incidence of tumors in animal models .

Material Science Applications

In materials science, nitroanilines are explored for their properties in non-linear optical materials. The structural characteristics of this compound make it a candidate for developing advanced materials with specific optical properties.

Research Findings

- Studies on similar compounds suggest that they can be used as model compounds for non-linear optical organic materials, showcasing significant potential for applications in photonics .

Summary and Future Directions

The applications of this compound span across pharmaceuticals and materials science, highlighting its importance as a versatile compound. Future research may focus on:

- Enhancing synthetic methods for improved yields and reduced environmental impact.

- Investigating the full spectrum of biological effects to ensure safety in pharmaceutical applications.

- Exploring novel applications in advanced materials and nanotechnology.

Wirkmechanismus

The mechanism of action of Benzenamine, 4-methoxy-N,N-dimethyl-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to changes in cellular processes and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzenamine, 4-methoxy-N,N-dimethyl-: Similar structure but lacks the nitro group.

Benzenamine, N,N-dimethyl-4-nitro-: Similar structure but lacks the methoxy group.

Benzenamine, 4-methoxy-N-methyl-: Similar structure but has only one methyl group attached to the nitrogen

Uniqueness

Benzenamine, 4-methoxy-N,N-dimethyl-2-nitro- is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various chemical and industrial applications .

Biologische Aktivität

4-Methoxy-2-nitro-N,N-dimethylaniline, a substituted aniline compound, has garnered interest in various fields due to its biological activity. This article explores the compound's biological effects, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O3. The compound features a methoxy group (-OCH₃) and a nitro group (-NO₂) on the aromatic ring, which influence its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 212.22 g/mol |

| IUPAC Name | This compound |

| Appearance | Yellow crystalline solid |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to reduced cell viability.

- Case Study : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC₅₀ value of approximately 25 µM after 48 hours of exposure .

Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Research Finding : A study reported that this compound inhibited CYP1A1 activity by approximately 50% at a concentration of 10 µM, suggesting its potential as a modulator of drug metabolism .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies among different species, with notable activity against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

The biological activity of this compound is largely attributed to its ability to interact with cellular targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can damage cellular macromolecules such as DNA and proteins. This mechanism is particularly relevant in its anticancer and antimicrobial activities.

Toxicological Studies

While the compound shows promising biological activities, it is essential to consider its toxicity profile. Preliminary toxicological assessments indicate that high doses may lead to cytotoxic effects in normal cells. Further studies are needed to establish a comprehensive safety profile.

Eigenschaften

CAS-Nummer |

60049-83-4 |

|---|---|

Molekularformel |

C9H12N2O3 |

Molekulargewicht |

196.20 g/mol |

IUPAC-Name |

4-methoxy-N,N-dimethyl-2-nitroaniline |

InChI |

InChI=1S/C9H12N2O3/c1-10(2)8-5-4-7(14-3)6-9(8)11(12)13/h4-6H,1-3H3 |

InChI-Schlüssel |

KSVTUPVNIVTQBR-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=C(C=C(C=C1)OC)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.